molecular formula C62H82N16O12 B1629582 [des-Gly10, D-Phe6]-LH-RH ethylamide CAS No. 57773-64-5

[des-Gly10, D-Phe6]-LH-RH ethylamide

Cat. No.: B1629582
CAS No.: 57773-64-5
M. Wt: 1243.4 g/mol
InChI Key: DCHIRKIHIUVOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[des-Gly10, D-Phe6]-LH-RH ethylamide is a complex peptide compound with the molecular formula C62H82N16O12 and a molecular weight of 1243.4 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [des-Gly10, D-Phe6]-LH-RH ethylamide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature, pH, and solvent choice, are crucial for efficient production. Purification steps, including high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[des-Gly10, D-Phe6]-LH-RH ethylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and tyrosine residues, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present within the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Various reagents depending on the desired substitution, such as alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or nitrated derivatives, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

[des-Gly10, D-Phe6]-LH-RH ethylamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, although not intended for clinical use.

    Industry: Utilized in the development of peptide-based materials and as a reference standard in analytical methods.

Mechanism of Action

The mechanism of action of [des-Gly10, D-Phe6]-LH-RH ethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research.

Comparison with Similar Compounds

Similar Compounds

    5-Oxoprolylhistidyltryptophylseryltyrosyltryptophylleucylarginyl-N-ethylprolinamide: A similar peptide with slight variations in its amino acid sequence.

    5-Oxoprolylhistidyltryptophylseryltyrosylglycylleucylarginylprolylglycinamide: Another related peptide with different amino acid residues.

Uniqueness

[des-Gly10, D-Phe6]-LH-RH ethylamide is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene and N-ethylprolinamide groups. These structural features contribute to its distinct chemical properties and potential biological activities.

Properties

CAS No.

57773-64-5

Molecular Formula

C62H82N16O12

Molecular Weight

1243.4 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C62H82N16O12/c1-4-66-60(89)51-17-11-25-78(51)61(90)44(16-10-24-67-62(63)64)71-54(83)45(26-35(2)3)72-55(84)46(27-36-12-6-5-7-13-36)73-56(85)47(28-37-18-20-40(80)21-19-37)74-59(88)50(33-79)77-57(86)48(29-38-31-68-42-15-9-8-14-41(38)42)75-58(87)49(30-39-32-65-34-69-39)76-53(82)43-22-23-52(81)70-43/h5-9,12-15,18-21,31-32,34-35,43-51,68,79-80H,4,10-11,16-17,22-30,33H2,1-3H3,(H,65,69)(H,66,89)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,88)(H,75,87)(H,76,82)(H,77,86)(H4,63,64,67)

InChI Key

DCHIRKIHIUVOFN-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7

Pictograms

Health Hazard

sequence

XHWSYFLRP

Origin of Product

United States

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